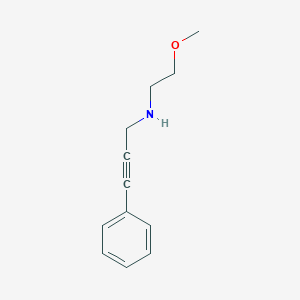

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pesticides, fungicides, herbicides, and pharmaceuticals .

Synthesis Analysis

The synthesis of carbamates can be achieved through carbamoylation, a process that involves the formation of a C-O bond . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is C26H53NO4 . The average mass is 443.703 Da and the monoisotopic mass is 443.397461 Da .Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance .Wissenschaftliche Forschungsanwendungen

-

Carbamate Synthesis by Carbamoylation

-

Synthesis of Aryl Isocyanates from Arylamines

- Field : Organic Chemistry

- Application : Aryl isocyanates are synthesized from arylamines. A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate .

- Method : The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

- Results : This method provides a mild and metal-free synthesis of aryl isocyanates from arylamines .

-

Direct Conversion of Low-Concentration CO2 into Carbamates

- Field : Organic Chemistry

- Application : Low-concentration CO2 is directly converted into carbamates using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

- Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives .

- Results : The method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

-

Synthesis of Substituted O-Aryl Carbamates

- Field : Organic Chemistry

- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .

- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .

- Results : This method avoids the direct manipulation of sensitive reactants .

-

Preparation of Carbamate-Tethered Terpene Glycoconjugates

- Field : Organic Chemistry

- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .

- Results : This method provides carbamate-tethered terpene glycoconjugates .

-

Synthesis of Primary Carbamates from Alcohols and Urea

- Field : Organic Chemistry

- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .

- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

-

Synthesis of N-Substituted Carbamoyl Chlorides

- Field : Organic Chemistry

- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .

- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .

- Results : This method avoids the direct manipulation of sensitive reactants .

-

Preparation of Carbamate-Tethered Terpene Glycoconjugates

- Field : Organic Chemistry

- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .

- Results : This method provides carbamate-tethered terpene glycoconjugates .

-

Synthesis of Primary Carbamates from Alcohols and Urea

- Field : Organic Chemistry

- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .

- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

-

Inhibition of Enzymes

- Field : Biochemistry

- Application : Carbamates can act as pseudo-irreversible inhibitors of enzymes .

- Method : The inhibitor binds to the enzyme for a longer period, but unlike irreversible inhibitors, they do not block the enzyme permanently .

- Results : There is no spontaneous restoration of enzyme activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)